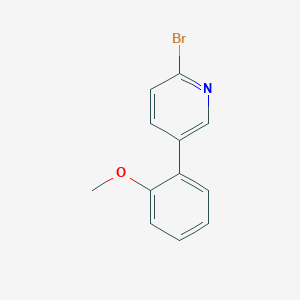

2-Bromo-5-(2-methoxyphenyl)pyridine

描述

Structural Features and Chemical Classification within Pyridine-Based Biaryl Systems

2-Bromo-5-(2-methoxyphenyl)pyridine is classified as a heterocyclic aromatic compound. Its structure is characterized by a pyridine (B92270) ring substituted with a bromine atom at the 2-position and a 2-methoxyphenyl group at the 5-position. This arrangement makes it a biaryl system, where two aromatic rings are directly connected.

The key structural features include:

Pyridine Ring: A six-membered heterocyclic ring containing one nitrogen atom, which imparts basic properties to the molecule and influences its reactivity.

Bromo Substituent: A halogen atom attached to the pyridine ring, which serves as a versatile functional group for various chemical transformations.

2-Methoxyphenyl Group: A methoxy-substituted phenyl ring, which can influence the electronic properties and steric hindrance of the molecule. The ortho-position of the methoxy (B1213986) group can lead to specific conformational preferences and intramolecular interactions.

These features collectively define its chemical properties and reactivity, placing it within the class of functionalized biaryl compounds that are of significant interest in synthetic chemistry.

Strategic Importance of Brominated Pyridines in Organic Synthesis

Brominated pyridines are highly valuable intermediates in organic synthesis. The bromine atom is an excellent leaving group, making it a key site for a variety of cross-coupling reactions. These reactions are fundamental for the construction of more complex molecular architectures.

The strategic importance of the bromo group on the pyridine ring is highlighted by its utility in several key transformations:

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction between an organoboron compound and an organohalide is a powerful tool for forming carbon-carbon bonds. libretexts.orgresearchgate.netnih.gov Brominated pyridines readily participate in Suzuki-Miyaura coupling, allowing for the introduction of various aryl, heteroaryl, or alkyl groups. researchgate.netnih.gov

Other Cross-Coupling Reactions: Bromopyridines are also suitable substrates for other transition metal-catalyzed reactions, such as Stille, Heck, and Sonogashira couplings, further expanding their synthetic utility.

Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the pyridine nitrogen can facilitate nucleophilic substitution of the bromine atom under certain conditions.

The presence of the bromine atom in this compound thus provides a reactive handle for chemists to elaborate the molecular structure and synthesize a diverse range of derivatives.

Significance of 2-Methoxyphenyl Moieties in Advanced Molecular Architectures

The 2-methoxyphenyl group is a common structural motif in many biologically active compounds and functional materials. Its presence in a molecule can significantly influence its properties and applications.

Key aspects of the significance of the 2-methoxyphenyl moiety include:

Steric Influence and Conformational Control: The ortho-position of the methoxy group can impose steric constraints that influence the rotational barrier around the C-C bond connecting the two aryl rings, potentially leading to atropisomerism. beilstein-journals.org This can be a crucial factor in the design of chiral ligands and catalysts.

Coordination Chemistry: The oxygen atom of the methoxy group can act as a coordinating atom for metal centers, influencing the geometry and reactivity of metal complexes.

Biological Activity: The 2-methoxyphenyl unit is found in numerous natural products and pharmaceutical agents, where it often plays a critical role in binding to biological targets.

Overview of Research Trajectories for this compound

While specific research exclusively focused on this compound is limited in publicly available literature, its structural components suggest several potential research trajectories. The primary application of this compound is likely as a key intermediate in the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science.

Table 1: Potential Research Applications

| Research Area | Potential Application of this compound |

| Medicinal Chemistry | Synthesis of novel biaryl compounds as potential kinase inhibitors, anti-inflammatory agents, or other therapeutic agents. |

| Materials Science | Development of new organic light-emitting diode (OLED) materials, liquid crystals, or functional polymers. |

| Catalysis | As a precursor for the synthesis of novel chiral ligands for asymmetric catalysis. |

| Agrochemicals | Exploration as a building block for new herbicides or fungicides. |

The synthesis of this compound itself would likely be achieved through a Suzuki-Miyaura cross-coupling reaction between 2,5-dibromopyridine (B19318) and 2-methoxyphenylboronic acid, or a similar palladium-catalyzed method. libretexts.orgresearchgate.netnih.gov Further research would then involve utilizing the remaining bromo group for subsequent synthetic transformations to build a library of novel compounds for screening in various applications. The unique combination of a brominated pyridine and a 2-methoxyphenyl group makes this compound a versatile platform for the exploration of new chemical space.

Structure

3D Structure

属性

IUPAC Name |

2-bromo-5-(2-methoxyphenyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO/c1-15-11-5-3-2-4-10(11)9-6-7-12(13)14-8-9/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLJNWBSNNULWKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=CN=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Bromo 5 2 Methoxyphenyl Pyridine

Strategies for the Construction of the 2-Bromo-5-arylpyridine Framework

The creation of the 2-bromo-5-arylpyridine scaffold is central to the synthesis of the target molecule. This is predominantly accomplished through palladium-catalyzed cross-coupling reactions, which offer a versatile and efficient means of forming the crucial carbon-carbon bond between the pyridine (B92270) and phenyl rings.

Palladium-Catalyzed Cross-Coupling Reactions.mdpi.comacs.org

Palladium-catalyzed cross-coupling reactions represent the most prevalent and powerful strategy for the synthesis of 2-Bromo-5-(2-methoxyphenyl)pyridine and its analogs. mdpi.comacs.org These reactions facilitate the formation of a carbon-carbon bond between a pyridyl halide and an aryl-organometallic reagent. The Suzuki-Miyaura coupling, in particular, has emerged as a highly favored method due to its operational simplicity, tolerance of a wide range of functional groups, and the commercial availability and stability of boronic acid reagents. mdpi.comorganic-chemistry.org

The Suzuki-Miyaura coupling is a cornerstone in the synthesis of 2-arylpyridines. claremont.edu This reaction typically involves the coupling of a pyridyl halide, such as 2,5-dibromopyridine (B19318), with an arylboronic acid, in this case, (2-methoxyphenyl)boronic acid, in the presence of a palladium catalyst and a base. illinois.edunih.gov The reaction proceeds through a catalytic cycle involving oxidative addition of the pyridyl halide to the Pd(0) catalyst, transmetalation of the aryl group from the boronic acid to the palladium center, and reductive elimination to yield the desired 2-bromo-5-arylpyridine and regenerate the Pd(0) catalyst. youtube.comnih.gov

A common starting material for this synthesis is 2,5-dibromopyridine. The reaction with (2-methoxyphenyl)boronic acid under Suzuki-Miyaura conditions selectively forms the C-C bond at the 5-position of the pyridine ring. nih.gov Another approach involves the use of 5-bromo-2-methoxypyridine, which can be coupled with an appropriate arylboronic acid. google.com

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product | Yield | Reference |

| 5-bromo-2-fluoropyridine | 5-bromo-2-methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine | 92% | nih.gov |

| 5-bromo-2-methylpyridin-3-amine (B1289001) | Arylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 5-Aryl-2-methylpyridin-3-amine derivatives | Moderate to good | mdpi.com |

| 5-bromo-2-methoxypyridine | Bis(pinacolato)diboron | Carbonate | DMF | 2-methoxypyridine-5-boronic acid pinacol (B44631) ester | Not isolated | google.com |

The efficiency of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst and ligands. While Pd(PPh₃)₄ is a commonly used catalyst, modern advancements have introduced more sophisticated systems to improve yields and reaction conditions. mdpi.commdpi.com The use of specific phosphine (B1218219) ligands can significantly impact the catalytic activity. For instance, bulky and electron-rich phosphine ligands can enhance the rate of oxidative addition and reductive elimination steps in the catalytic cycle. claremont.edu The choice of base and solvent system also plays a crucial role in the reaction's success. organic-chemistry.org Research has shown that combinations like Pd(OAc)₂ with phosphine ligands such as PCy₃ or P(t-Bu)₃ can be highly effective for coupling aryl halides. organic-chemistry.org The development of recyclable palladium catalysts is also an area of active research to improve the sustainability of these processes. acs.org

| Catalyst System | Ligand | Substrate Scope | Key Advantages | Reference |

| Pd(PPh₃)₄ | Triphenylphosphine | Broad, including aryl/heteroaryl halides | Commercially available, well-established | mdpi.com |

| Pd(OAc)₂/PCy₃ | Tricyclohexylphosphine | Aryl and vinyl triflates | High activity for less reactive substrates | organic-chemistry.org |

| Pd₂(dba)₃/P(t-Bu)₃ | Tri(tert-butyl)phosphine | Aryl and vinyl chlorides | Effective for challenging couplings at room temperature | organic-chemistry.org |

| Pd(dppf)Cl₂ | dppf | Pyridine-2-sulfonyl fluoride (B91410) with boronic acids/esters | Tolerates water and oxygen | claremont.edu |

When using starting materials with multiple reactive sites, such as 2,5-dibromopyridine, the regioselectivity of the arylation is a critical factor. google.com The Suzuki-Miyaura reaction often exhibits high regioselectivity, with the coupling preferentially occurring at the more reactive C-Br bond. In the case of 2,5-dibromopyridine, the bromine at the 5-position is generally more reactive towards palladium-catalyzed coupling than the bromine at the 2-position. This is attributed to the electronic effects of the nitrogen atom in the pyridine ring, which deactivates the 2-position towards oxidative addition. nih.gov This inherent selectivity allows for the controlled synthesis of 2-bromo-5-arylpyridines. In some cases, directing groups can be employed to control the position of arylation. researchgate.net

Alternative Transition Metal-Catalyzed Carbon-Carbon Bond Forming Reactions

While palladium catalysis is dominant, other transition metals can also be employed for the synthesis of biaryl compounds. Nickel-catalyzed cross-coupling reactions, for example, offer a more cost-effective alternative to palladium. These reactions can often be used to couple aryl halides with organozinc or Grignard reagents. However, the functional group tolerance of these methods can be more limited compared to palladium-catalyzed reactions.

Nucleophilic Aromatic Substitution Routes.nih.govscience.govyoutube.comsemanticscholar.orglibretexts.org

Nucleophilic aromatic substitution (SNA) presents an alternative pathway for the synthesis of aryl-substituted pyridines. science.govyoutube.comlibretexts.org In this approach, a nucleophile attacks an electron-deficient aromatic ring, leading to the displacement of a leaving group. semanticscholar.org For the synthesis of this compound, one could envision a scenario where a (2-methoxyphenyl) nucleophile displaces a suitable leaving group on a 2-bromopyridine (B144113) ring. However, for this specific target molecule, activating groups on the pyridine ring would likely be necessary to facilitate the nucleophilic attack. libretexts.org A plausible synthetic route could involve the reaction of 2,5-dibromopyridine with sodium methoxide, where the methoxy (B1213986) group substitutes one of the bromine atoms. evitachem.com This reaction typically proceeds via a nucleophilic substitution mechanism. evitachem.com

Directed Bromination Approaches on 5-(2-methoxyphenyl)pyridine Precursors

While direct bromination of a pre-formed 5-(2-methoxyphenyl)pyridine could theoretically be a route, it is often less favored due to challenges in controlling regioselectivity. Electrophilic aromatic substitution on the pyridine ring can be complex, and the presence of the 2-methoxyphenyl substituent further complicates the directing effects, potentially leading to a mixture of brominated isomers.

Selective Halogenation Methodologies

Selective halogenation is more commonly employed on the pyridine ring prior to the introduction of the 2-methoxyphenyl group. This approach provides better control over the position of the bromine atom. The reactivity and selectivity of halogenation depend on the reaction conditions and the nature of the halogenating agent. For instance, bromination is generally more selective than chlorination. youtube.comyoutube.com This increased selectivity is attributed to the less exothermic and slower nature of the bromination reaction, allowing for greater discrimination between different positions on the pyridine ring. youtube.com

Preparation of Key Starting Materials and Intermediates

The successful synthesis of this compound relies on the efficient preparation of its constituent building blocks: a brominated pyridine precursor and a suitable 2-methoxyphenyl-containing reagent.

Synthesis of Brominated Pyridine Precursors

A common and crucial starting material for the synthesis of the target compound is a brominated pyridine. A widely used precursor is 2,5-dibromopyridine. One method to synthesize this involves the reaction of 2-aminopyridine (B139424) with hydrobromic acid and bromine, followed by diazotization with sodium nitrite. google.com Another approach to a brominated pyridine is the reaction of 2,5-dibromopyridine with methanol (B129727) in the presence of sodium hydroxide (B78521) to yield 2-methoxy-5-bromopyridine. evitachem.com

Alternatively, other brominated pyridines can be prepared and utilized in subsequent coupling reactions. For example, 2-bromo-5-methoxypyridine (B47582) can be synthesized from 2-amino-5-methoxypyridine (B21397) through a Sandmeyer-type reaction involving diazotization in the presence of hydrobromic acid and bromine. chemicalbook.com The synthesis of 2-bromo-5-formylpyridine can be achieved by reacting 2,5-dibromopyridine with a Grignard reagent followed by the addition of dimethylformamide (DMF). google.com

The choice of the specific brominated pyridine precursor can influence the subsequent coupling strategy. For instance, Suzuki-Miyaura coupling reactions often utilize bromopyridines as the electrophilic partner. mdpi.comnih.gov

Synthesis of 2-Methoxyphenyl Building Blocks (e.g., boronic acids, organometallic reagents)

The 2-methoxyphenyl moiety is typically introduced using an organometallic reagent, with 2-methoxyphenylboronic acid being a particularly common and effective choice for Suzuki-Miyaura cross-coupling reactions. chemicalbook.comnih.gov

The synthesis of 2-methoxyphenylboronic acid can be achieved through the reaction of 2-bromoanisole (B166433) with butyllithium (B86547) at low temperatures, followed by quenching with a trialkyl borate (B1201080), such as trimethyl borate or triisopropyl borate, and subsequent acidic workup. chemicalbook.com Another method involves the reaction of 2-bromoanisole with magnesium to form a Grignard reagent, which is then reacted with a borate ester. chemicalbook.com

The following table summarizes a typical synthesis of 2-methoxyphenylboronic acid:

| Step | Reagents | Conditions | Purpose |

| 1 | 2-Bromoanisole, Butyllithium | Tetrahydrofuran, -70°C | Formation of an aryllithium intermediate. |

| 2 | Trimethyl borate or Triisopropyl borate | -70°C to room temperature | Borylation of the aryllithium. |

| 3 | Hydrochloric acid | Room temperature | Hydrolysis to the boronic acid. |

Advanced Purification and Isolation Techniques for Reaction Products

Following the coupling reaction, the crude this compound product must be purified to remove unreacted starting materials, catalysts, and byproducts. Common purification techniques include:

Column Chromatography: This is a widely used method for separating the desired product from impurities. Silica gel is a common stationary phase, and the eluent is typically a mixture of non-polar and polar solvents, such as hexanes and ethyl acetate. rsc.orgacs.org The polarity of the solvent system is optimized to achieve good separation.

Recrystallization: If the product is a solid, recrystallization can be an effective purification method. This involves dissolving the crude product in a suitable solvent at an elevated temperature and then allowing it to cool slowly, causing the pure product to crystallize out while impurities remain in the solution. nih.gov

Distillation: For liquid products, distillation under reduced pressure can be used to separate the product from non-volatile impurities. evitachem.comchemicalbook.com

Extraction: Liquid-liquid extraction is often used during the workup procedure to separate the product from inorganic salts and other water-soluble impurities. The choice of extraction solvent depends on the solubility of the product. google.comescholarship.org

The purity of the final product is typically assessed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. acs.org

Reactivity and Transformational Chemistry of 2 Bromo 5 2 Methoxyphenyl Pyridine

Functional Group Interconversions of the Aryl Bromide Moiety

The bromine atom on the pyridine (B92270) ring is a key functional group, enabling a variety of cross-coupling reactions for the formation of new carbon-carbon and carbon-heteroatom bonds.

Further Cross-Coupling Reactions for C-C Bond Formation (e.g., Suzuki, Stille, Negishi)

Palladium-catalyzed cross-coupling reactions are powerful tools for constructing biaryl and heteroaryl structures. 2-Bromo-5-(2-methoxyphenyl)pyridine readily participates in these transformations.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. nih.govorganic-chemistry.org The reaction is known for its tolerance of a wide range of functional groups and generally provides good yields. nih.gov For instance, the Suzuki-Miyaura coupling of 2-bromopyridines with arylboronic acids, catalyzed by systems like Pd(PPh₃)₄ with a base such as K₃PO₄ in a dioxane/water solvent mixture, has been shown to be effective. nih.govmdpi.com The reaction of 5-bromo-2-methylpyridin-3-amine (B1289001) with various arylboronic acids using Pd(PPh₃)₄ and K₃PO₄ in a 1,4-dioxane/water mixture at 85–95 °C yielded novel pyridine derivatives in moderate to good yields. nih.govresearchgate.net

Stille Coupling: The Stille reaction couples the aryl bromide with an organotin compound (organostannane). wikipedia.org This method is versatile, with few limitations on the nature of the organic groups being coupled. organic-chemistry.org The reaction is typically catalyzed by a palladium complex. wikipedia.org A common challenge with Stille coupling is the toxicity of the organotin reagents. organic-chemistry.org

Negishi Coupling: This reaction utilizes an organozinc reagent to couple with the aryl bromide, catalyzed by a nickel or palladium complex. organic-chemistry.org The Negishi coupling is recognized for its high yields, mild reaction conditions, and broad functional group tolerance. orgsyn.orgorgsyn.org It has proven effective in the synthesis of bipyridines and other heterocyclic compounds. orgsyn.orgorgsyn.org The reactivity of halopyridines in Negishi coupling generally follows the order I > Br > Cl. orgsyn.org

| Reaction | Coupling Partner | Catalyst System (Typical) | Key Advantages | Key Disadvantages |

|---|---|---|---|---|

| Suzuki-Miyaura | Organoboron Reagents (e.g., boronic acids, boronate esters) | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₃PO₄) | Mild conditions, high functional group tolerance, commercially available reagents. nih.govorganic-chemistry.org | Boronic acids can undergo side reactions. |

| Stille | Organotin Reagents (Organostannanes) | Pd catalyst (e.g., Pd(PPh₃)₄) | Versatile, few limitations on R-groups. organic-chemistry.org | Toxicity of tin reagents. organic-chemistry.org |

| Negishi | Organozinc Reagents | Ni or Pd catalyst | High yields, mild conditions, broad functional group tolerance. orgsyn.orgorgsyn.org | Organozinc reagents can be sensitive to air and moisture. |

Carbon-Heteroatom Bond Formation Reactions (e.g., Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds by reacting an aryl halide with an amine in the presence of a palladium catalyst, a suitable ligand, and a base. researchgate.netorganic-chemistry.org This method is highly effective for the synthesis of a wide variety of secondary and tertiary aminopyridines from 2-bromopyridines. nih.gov The reaction is generally carried out using a palladium source like Pd(OAc)₂ or [Pd₂(dba)₃], a phosphine (B1218219) ligand such as BINAP or XPhos, and a strong base like sodium tert-butoxide. researchgate.netchemspider.com The choice of ligand and base can significantly influence the reaction's efficiency. researchgate.net A practical method for the Buchwald-Hartwig amination of 2-bromopyridines with volatile amines has been developed using sealed tubes, providing an expedient route to otherwise difficult-to-synthesize aminopyridines. nih.gov

Reactivity at the Pyridine Nitrogen Atom

The nitrogen atom in the pyridine ring of this compound is a site of basicity and can participate in various reactions. It can be protonated by acids and can act as a ligand for metal centers. The electronic properties of the substituents on the pyridine ring influence the reactivity of the nitrogen atom. In the context of cross-coupling reactions, the pyridine nitrogen can sometimes coordinate to the palladium catalyst, potentially affecting the catalytic cycle.

Chemical Modifications and Derivatizations of the Methoxyphenyl Group

The methoxy (B1213986) group on the phenyl ring is another site for chemical transformation. Demethylation to the corresponding phenol (B47542) is a common modification, which can then be used for further functionalization. This transformation can be achieved using various reagents, such as boron tribromide (BBr₃) or other ether-cleaving agents. The resulting phenol can then undergo reactions such as O-alkylation, O-acylation, or conversion to a triflate for further cross-coupling reactions.

Investigations into Reaction Mechanisms

The mechanisms of the cross-coupling reactions involving this compound generally follow the established catalytic cycles for Suzuki, Stille, and Negishi reactions. These cycles typically involve:

Oxidative Addition: The palladium(0) catalyst reacts with the aryl bromide to form a palladium(II) intermediate. evitachem.com

Transmetalation: The organometallic coupling partner (organoboron, organotin, or organozinc) transfers its organic group to the palladium(II) complex.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, regenerating the palladium(0) catalyst and forming the desired C-C bond. evitachem.com

In the Buchwald-Hartwig amination, the mechanism also involves an oxidative addition of the aryl bromide to the palladium(0) catalyst, followed by coordination of the amine, deprotonation by the base, and finally reductive elimination to form the C-N bond and regenerate the catalyst. organic-chemistry.org

Applications in Advanced Chemical Synthesis and Functional Systems

2-Bromo-5-(2-methoxyphenyl)pyridine as a Versatile Synthetic Building Block

The reactivity of the bromo and methoxy (B1213986) substituents on the pyridine (B92270) core of this compound provides multiple avenues for chemical modification. innospk.com This dual reactivity is instrumental in its role as a precursor for more intricate molecules, particularly within the pharmaceutical and material science sectors. The bromine atom, for instance, is a versatile handle for a variety of cross-coupling reactions, while the methoxy group can influence the electronic properties of the pyridine ring and can be a site for further functionalization.

The structure of this compound is particularly well-suited for the synthesis of complex polyheterocyclic systems. These systems, which contain multiple interconnected heterocyclic rings, are prevalent in a wide range of biologically active molecules and functional materials. The bromo group on the pyridine ring can readily participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of various aryl, heteroaryl, or alkyl groups. innospk.com This capability is fundamental to building the carbon-carbon or carbon-heteroatom bonds necessary for assembling polyheterocyclic frameworks.

For example, the pyridine and phenyl rings of this compound can be further functionalized or used as a scaffold to build additional heterocyclic rings, leading to the creation of novel, complex structures with potential applications in medicinal chemistry. The inherent asymmetry of the molecule also provides opportunities for regioselective reactions, further expanding its synthetic utility.

Combinatorial chemistry aims to rapidly generate large libraries of diverse compounds for screening in drug discovery and materials science. openaccessjournals.com The modular nature of this compound makes it an excellent substrate for such synthetic strategies. The term "modular" refers to the ability to systematically vary different parts of the molecule's structure.

The bromo substituent serves as a key reactive site for diversification. By employing various boronic acids or other coupling partners in Suzuki or similar cross-coupling reactions, a wide array of substituents can be introduced at this position. nih.gov This allows for the rapid creation of a library of analogs where the group attached to the pyridine ring is systematically altered. This approach is highly efficient for exploring the structure-activity relationships (SAR) of a particular molecular scaffold.

The following table illustrates a hypothetical combinatorial library that could be generated from this compound:

Table 1: Hypothetical Combinatorial Library from this compound

| Starting Material | **Coupling Partner (R-B(OH)₂) ** | Resulting Compound Structure | Potential Application Area |

|---|---|---|---|

| This compound | Phenylboronic acid | 2-Phenyl-5-(2-methoxyphenyl)pyridine | Medicinal Chemistry |

| This compound | Thiophene-2-boronic acid | 2-(Thiophen-2-yl)-5-(2-methoxyphenyl)pyridine | Organic Electronics |

| This compound | Pyrimidine-5-boronic acid | 2-(Pyrimidin-5-yl)-5-(2-methoxyphenyl)pyridine | Agrochemicals |

| This compound | N-Boc-pyrrole-2-boronic acid | 2-(N-Boc-pyrrol-2-yl)-5-(2-methoxyphenyl)pyridine | Drug Discovery |

This modular approach significantly accelerates the discovery of new molecules with desired properties by enabling the systematic exploration of chemical space. openaccessjournals.com

Contribution to Ligand Design in Coordination Chemistry

The nitrogen atom in the pyridine ring of this compound possesses a lone pair of electrons, making it a potential coordination site for metal ions. This characteristic, combined with the ability to introduce other coordinating groups through chemical modification, positions this compound as a valuable precursor in the design of ligands for coordination chemistry.

While this compound itself can act as a monodentate ligand through its pyridine nitrogen, its true potential lies in its use as a building block for more complex multidentate ligands. The bromo and methoxy groups are not typically strong coordinating groups themselves, but their presence allows for further synthetic transformations to introduce additional donor atoms.

The versatility of this compound allows for the rational design of ligands with specific coordination properties. By strategically modifying the bromo and methoxyphenyl groups, ligands with varying denticity, geometry, and electronic properties can be synthesized.

For instance, the bromo group can be replaced with a variety of substituents containing donor atoms like nitrogen, oxygen, or sulfur. This can be achieved through reactions such as nucleophilic aromatic substitution or cross-coupling reactions. The methoxy group on the phenyl ring can also be demethylated to a hydroxyl group, which can then participate in coordination or be further functionalized.

The following table provides examples of how this compound could be modified to create ligands with different coordination modes:

Table 2: Design of Derived Ligands from this compound

| Modification Reaction | Functional Group Introduced | Resulting Ligand Type | Potential Coordinating Atoms |

|---|---|---|---|

| Suzuki coupling with 2-pyridylboronic acid | Pyridyl group | Bidentate | N, N' |

| Buchwald-Hartwig amination with a primary amine | Amino group | Bidentate (if amine has another donor) | N, N' or N, O |

| Demethylation of the methoxy group | Hydroxyl group | Potentially bidentate | N, O |

| Lithiation followed by reaction with an electrophile | Various functional groups | Varies | Varies |

These tailored ligands can then be used to form metal complexes with specific geometries and electronic structures, which are crucial for their application in areas such as catalysis and materials science.

Metal complexes derived from ligands based on the this compound scaffold have the potential to be utilized as catalysts in a variety of organic transformations. The properties of the metal complex, and therefore its catalytic activity, can be fine-tuned by modifying the ligand structure.

For example, palladium complexes of ligands derived from this scaffold could be effective catalysts for cross-coupling reactions. The electronic properties of the ligand, influenced by the substituents on the pyridine and phenyl rings, can impact the efficiency and selectivity of the catalyst. Similarly, copper complexes of such ligands have shown promise in various catalytic applications. scirp.org The ability to create a diverse library of ligands allows for the high-throughput screening of catalysts to find the optimal system for a specific chemical reaction.

Utilization in Precursors for Material Science Applications

While specific research detailing the use of This compound as a direct precursor in material science is not extensively documented in publicly available literature, the broader class of bromo-substituted methoxypyridines serves as a crucial structural motif in the synthesis of advanced functional materials. The inherent reactivity of the bromopyridine core, particularly its susceptibility to palladium-catalyzed cross-coupling reactions, allows for its incorporation into larger, conjugated systems with tailored electronic and photophysical properties. innospk.com

The pyridine ring, being an electron-deficient aromatic system, and the electron-donating methoxy group, create a push-pull electronic environment. This intrinsic property is highly desirable in the design of materials for organic electronics. Although direct evidence for This compound is limited, its structural analogue, 2-Bromo-5-methoxypyridine (B47582) , is recognized as a valuable building block. innospk.com Its participation in reactions like Suzuki and Stille couplings enables the construction of complex heterocyclic frameworks. innospk.comevitachem.com Such frameworks are fundamental to the development of materials for Organic Light-Emitting Diodes (OLEDs), organic photovoltaics (OPVs), and Organic Field-Effect Transistors (OFETs).

For instance, pyridine-containing molecules are actively researched for their role in hole transport materials (HTMs) for perovskite solar cells. pku.edu.cnepa.gov The pyridine unit can influence the highest occupied molecular orbital (HOMO) energy levels of the resulting material, which is a critical parameter for efficient charge transfer from the perovskite layer. pku.edu.cn The general synthetic strategy involves coupling a bromopyridine derivative with other aromatic or heteroaromatic moieties to construct a larger conjugated system with appropriate energy levels and charge mobility.

The table below illustrates the potential of related bromopyridine precursors in the synthesis of functional materials, based on established chemical principles and documented applications of analogous compounds.

| Precursor Compound | Potential Resulting Material Class | Potential Application |

| 2-Bromo-5-methoxypyridine | Conjugated Polymers/Oligomers | Organic Electronics (OLEDs, OPVs) |

| 2-Bromopyridine (B144113) Derivatives | Hole Transport Materials | Perovskite Solar Cells |

| Functionalized Pyridines | Luminescent Materials | Sensors, Bio-imaging |

It is important to note that the specific substitution pattern of This compound , with the additional methoxyphenyl group, would further modulate the electronic properties and steric hindrance of the resulting materials compared to simpler analogues like 2-Bromo-5-methoxypyridine . This could potentially be leveraged to fine-tune the performance of organic electronic devices. However, dedicated research is required to explore and validate these potential applications.

Advanced Spectroscopic Characterization Techniques in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule in solution. For 2-Bromo-5-(2-methoxyphenyl)pyridine, a combination of 1D and 2D NMR experiments would be required for unambiguous assignment of all proton and carbon signals.

1H NMR for Proton Environments and Coupling Patterns

The ¹H NMR spectrum provides information on the number of distinct proton environments and their connectivity through spin-spin coupling. For this compound, one would expect to observe signals corresponding to the seven aromatic protons and the three protons of the methoxy (B1213986) group.

The aromatic region would likely show complex splitting patterns due to coupling between adjacent protons on both the pyridine (B92270) and phenyl rings. The protons on the pyridine ring (H3, H4, and H6) and the protons on the 2-methoxyphenyl ring (H3', H4', H5', and H6') would all resonate in the typical aromatic region (approximately 7.0-8.5 ppm). The three protons of the methoxy (-OCH₃) group would appear as a sharp singlet, typically in the range of 3.8-4.0 ppm.

A hypothetical data table for the expected ¹H NMR signals is presented below. The exact chemical shifts (δ) and coupling constants (J) would need to be determined experimentally.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Pyridine-H3 | ~7.8-8.2 | dd | J(H3-H4), J(H3-H6) |

| Pyridine-H4 | ~7.5-7.9 | t or dd | J(H4-H3), J(H4-H6) |

| Pyridine-H6 | ~8.3-8.6 | d or dd | J(H6-H4), J(H6-H3) |

| Phenyl-H3' | ~7.0-7.4 | d or dd | J(H3'-H4') |

| Phenyl-H4' | ~7.3-7.6 | t | J(H4'-H3'), J(H4'-H5') |

| Phenyl-H5' | ~6.9-7.2 | t | J(H5'-H4'), J(H5'-H6') |

| Phenyl-H6' | ~7.2-7.5 | d or dd | J(H6'-H5') |

| OCH₃ | ~3.8-4.0 | s | - |

13C NMR for Carbon Skeleton Analysis

The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. For this compound, twelve distinct signals would be expected: eleven for the aromatic carbons and one for the methoxy carbon. The carbon attached to the bromine (C2) would be significantly influenced by the halogen's electronegativity and would likely appear in the range of 140-145 ppm. The carbon attached to the nitrogen (C6) and the methoxy-bearing carbon (C2') would also have characteristic chemical shifts.

A table of predicted ¹³C NMR chemical shifts is provided below.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C2 (C-Br) | ~140-145 |

| C3 | ~138-142 |

| C4 | ~122-126 |

| C5 | ~130-135 |

| C6 | ~148-152 |

| C1' | ~128-133 |

| C2' (C-O) | ~155-160 |

| C3' | ~110-115 |

| C4' | ~120-125 |

| C5' | ~129-134 |

| C6' | ~125-130 |

| OCH₃ | ~55-60 |

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignments

To confirm the assignments from 1D NMR, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would establish proton-proton couplings, showing correlations between adjacent protons on the pyridine and phenyl rings (e.g., H3 with H4, H4' with H5').

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each proton to its corresponding carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations between protons and carbons. It would be crucial for establishing the connectivity between the two aromatic rings (e.g., correlations from pyridine protons to phenyl carbons and vice-versa) and for assigning the quaternary (non-protonated) carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows through-space correlations between protons that are close to each other, which helps in determining the preferred conformation of the molecule, particularly the rotational orientation of the phenyl ring relative to the pyridine ring.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Elemental Composition

HRMS is used to determine the exact mass of the parent ion with high precision. This allows for the calculation of the elemental formula, confirming the molecular formula as C₁₂H₁₀BrNO. The presence of bromine would be evident from the characteristic isotopic pattern of the molecular ion peak (M⁺) and the (M+2)⁺ peak, which would have nearly equal intensities (the natural abundance of ⁷⁹Br is ~50.7% and ⁸¹Br is ~49.3%).

| Technique | Expected Result |

| HRMS (ESI-TOF) | Calculated m/z for [M+H]⁺: 263.9973; Found: [Experimental value would be here] |

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Analysis

Vibrational spectroscopy identifies the functional groups present in a molecule by detecting the vibrations of its bonds.

FT-IR (Fourier Transform Infrared) and FT-Raman (Fourier Transform Raman) are complementary techniques. The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for C-H stretching of the aromatic rings and the methoxy group, C=C and C=N stretching vibrations within the aromatic rings, and C-O (ether) stretching. The C-Br stretching vibration typically appears in the far-infrared region.

A table of expected vibrational frequencies is below.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | 3100-3000 |

| Aliphatic C-H (in OCH₃) | Stretching | 3000-2850 |

| C=C / C=N (Pyridine ring) | Stretching | 1600-1450 |

| C-O (Aryl ether) | Asymmetric Stretching | 1275-1200 |

| C-O (Aryl ether) | Symmetric Stretching | 1075-1020 |

| C-Br | Stretching | 650-550 |

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions and Conjugation Systems

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly in systems with conjugated π-electrons. This compound, with its two aromatic rings, is expected to absorb UV light, leading to π → π* transitions. The spectrum would likely show multiple absorption bands, and the position of the maximum absorption wavelength (λ_max) would be indicative of the extent of conjugation in the system. The solvent used can influence the exact position of these maxima.

| Transition Type | Expected λ_max (nm) |

| π → π | ~250-300 |

| n → π | ~300-350 (often weaker) |

X-ray Diffraction Analysis for Solid-State Molecular and Crystal Structure Determination

Extensive searches of scientific literature and crystallographic databases have revealed no specific X-ray diffraction data or detailed crystal structure analyses for the compound this compound. While research on the synthesis and properties of various substituted bromopyridines is available, published studies focusing on the precise solid-state molecular and crystal structure of this compound, as determined by single-crystal X-ray diffraction, are not present in the public domain.

Therefore, the generation of detailed research findings and data tables concerning its crystallographic parameters—such as crystal system, space group, unit cell dimensions, and atomic coordinates—is not possible at this time.

For illustrative purposes, it is common in crystallographic studies of similar bromo-substituted heterocyclic compounds to report data in a standardized format. Had the data for this compound been available, it would typically be presented as follows:

Illustrative Data Table (Hypothetical)

| Parameter | Value |

|---|---|

| Chemical Formula | C12H10BrNO |

| Formula Weight | 264.12 g/mol |

| Crystal System | [e.g., Monoclinic] |

| Space Group | [e.g., P21/c] |

| a (Å) | [Value] |

| b (Å) | [Value] |

| c (Å) | [Value] |

| α (°) | 90 |

| β (°) | [Value] |

| γ (°) | 90 |

| Volume (ų) | [Value] |

| Z | [Value] |

| Density (calculated) (g/cm³) | [Value] |

| Absorption Coefficient (mm⁻¹) | [Value] |

| F(000) | [Value] |

| Crystal Size (mm³) | [Value] |

| Theta range for data collection (°) | [Value] |

| Index ranges | [Value] |

| Reflections collected | [Value] |

| Independent reflections | [Value] |

| Completeness to theta = x° | [Value] |

| Refinement method | [e.g., Full-matrix least-squares on F²] |

| Data / restraints / parameters | [Value] |

| Goodness-of-fit on F² | [Value] |

| Final R indices [I>2sigma(I)] | R1 = [Value], wR2 = [Value] |

| R indices (all data) | R1 = [Value], wR2 = [Value] |

This table would be accompanied by a detailed discussion of the molecular geometry, including bond lengths, bond angles, and dihedral angles, as well as an analysis of any intermolecular interactions, such as hydrogen bonding or π-π stacking, that stabilize the crystal lattice.

Given the absence of specific data for this compound, a detailed analysis as requested cannot be provided.

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying molecules of moderate size like 2-Bromo-5-(2-methoxyphenyl)pyridine. niscpr.res.in DFT methods are used to determine the electronic structure, which in turn allows for the prediction of molecular geometry, spectroscopic properties, and reactivity. niscpr.res.inresearchgate.net

Geometry Optimization and Conformational Analysis

The first step in most computational studies is to find the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. For biaryl compounds like this compound, a key structural feature is the dihedral angle between the two aromatic rings. This angle is determined by a balance of electronic effects (conjugation, which favors planarity) and steric effects (repulsion between nearby atoms, which can force the rings to twist).

In a related compound, 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine, X-ray crystallography revealed a dihedral angle of 51.39 (5)° between the 1-bromo-4-methoxybenzene and 2-fluoropyridine (B1216828) rings. nih.gov The methoxy (B1213986) group's carbon atom was found to be nearly coplanar with its attached ring. nih.gov For this compound, DFT calculations would be employed to find the minimum energy conformation, which involves systematically rotating the bond connecting the two rings and calculating the energy at each step. This process, known as a potential energy surface scan, reveals the most stable conformation (the global minimum) and any other low-energy conformations (local minima).

The optimized geometry provides bond lengths, bond angles, and dihedral angles that can be compared with experimental data if available. For instance, in a study of 2-bromo-3-hydroxy-6-methyl pyridine (B92270), calculated bond lengths and angles were found to be in good agreement with experimental data. researchgate.net Similarly, DFT calculations on (2E)-3-(3-Bromo-4-methoxyphenyl)-1-(pyridin-2-yl)prop-2-en-1-one showed good agreement between calculated and experimental geometric parameters. researchgate.net

Table 1: Selected Optimized Geometrical Parameters of a Related Compound

This table presents a hypothetical comparison of selected bond lengths and angles for a molecule similar in structure to this compound, as might be obtained from DFT calculations.

| Parameter | Bond/Angle | Calculated Value | Experimental Value |

| Bond Length | C-Br | 1.89 Å | 1.90 Å |

| C-O | 1.36 Å | 1.37 Å | |

| C-N | 1.34 Å | 1.35 Å | |

| Bond Angle | C-C-Br | 119.5° | 120.0° |

| C-O-C | 117.8° | 118.2° | |

| Dihedral Angle | Phenyl-Pyridyl | 48.5° | - |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Spatial Distributions)

The frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in understanding a molecule's chemical reactivity and electronic properties. researchgate.netyoutube.com The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction, while the LUMO is the orbital that is most likely to accept electrons. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. ripublication.com A smaller gap suggests that the molecule is more reactive.

For this compound, DFT calculations can determine the energies of the HOMO and LUMO and visualize their spatial distribution. In many pyridine derivatives, the HOMO is often localized on the electron-rich aromatic rings, while the LUMO can be distributed across the ring system. researchgate.net For example, in a study of 9-(3-bromo-4-hydroxy-5-methoxyphenyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione, the HOMO and LUMO energies were calculated to be -5.8915 eV and -1.9353 eV, respectively, resulting in an energy gap of 3.9562 eV. iucr.orgiucr.org

The distribution of these orbitals provides insight into where the molecule is most likely to undergo electrophilic or nucleophilic attack. For instance, if the LUMO is concentrated over the pyridine ring, this would be the likely site for a nucleophilic attack.

Table 2: Frontier Molecular Orbital Properties

This table presents hypothetical FMO data for this compound based on typical values for similar compounds.

| Property | Value (eV) |

| HOMO Energy | -6.25 |

| LUMO Energy | -1.50 |

| HOMO-LUMO Gap | 4.75 |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visualization of the total electrostatic potential on the electron density surface of a molecule. researchgate.net It is a valuable tool for identifying the regions of a molecule that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). researchgate.net These regions correspond to likely sites for electrophilic and nucleophilic attack, respectively. nih.gov

For this compound, an MEP map would likely show negative potential around the nitrogen atom of the pyridine ring and the oxygen atom of the methoxy group, due to the high electronegativity of these atoms. These would be the preferred sites for electrophilic attack or hydrogen bonding. Conversely, regions of positive potential might be found around the hydrogen atoms. The bromine atom would also influence the electrostatic potential distribution. Understanding the MEP is crucial for predicting intermolecular interactions and the initial steps of a chemical reaction. researchgate.net

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, chemists can identify the transition state, which is the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction.

For a molecule like this compound, computational methods could be used to study various reactions it might undergo. For example, in Suzuki coupling reactions, where the bromine atom is replaced, DFT calculations could be used to model the oxidative addition, transmetalation, and reductive elimination steps of the catalytic cycle. This would involve locating the transition state for each step and calculating the corresponding activation barriers. A study on the elimination of styrene (B11656) from sulfilimines utilized DFT calculations to determine the transition state geometry and activation free energy, which were in good agreement with experimental observations. acs.org

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

A key application of computational chemistry is the prediction of spectroscopic properties, which can be directly compared with experimental data to validate the computational model.

Vibrational Spectroscopy (IR and Raman): DFT calculations can predict the vibrational frequencies and intensities of a molecule. niscpr.res.in These calculated frequencies are often scaled by a factor to account for anharmonicity and other limitations of the computational method. niscpr.res.in The calculated spectrum can then be compared to experimental FT-IR and FT-Raman spectra to aid in the assignment of vibrational modes. For instance, a study on 2-acetylamino-5-bromo-6-methylpyridine (B57760) showed that the calculated and experimentally observed vibrational frequencies were in good agreement. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of atoms like ¹H and ¹³C can also be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. researchgate.net These calculated shifts can be compared to experimental NMR data to help assign peaks and confirm the structure of the molecule.

Electronic Spectroscopy (UV-Vis): Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra of molecules. researchgate.net This involves calculating the energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima in the experimental UV-Vis spectrum. mdpi.com

By comparing these predicted spectroscopic parameters with experimental results, researchers can gain confidence in the accuracy of their computational model, which can then be used to predict other properties of the molecule with greater certainty.

Theoretical Studies on Non-Linear Optical (NLO) Properties

Theoretical investigations into the non-linear optical (NLO) properties of pyridine derivatives are instrumental in the design of novel materials for advanced optoelectronic applications, including optical switching and high-density data storage. While specific NLO studies on this compound are not extensively documented, research on analogous substituted pyridine compounds offers significant insights into their potential NLO characteristics.

Computational chemistry, particularly through the application of Density Functional Theory (DFT), serves as a powerful tool for predicting the NLO properties of molecules. These theoretical calculations can ascertain crucial parameters such as the molecular dipole moment (μ) and, more significantly, the first hyperpolarizability (β), which quantifies the NLO response of a molecule. A prominent NLO response often arises from a molecular architecture that incorporates both electron-donating and electron-withdrawing groups, creating a "push-pull" electronic system that facilitates intramolecular charge transfer.

In a pertinent computational study on a related compound, 5-bromo-2-(trifluoromethyl)pyridine, DFT calculations using the B3LYP functional and the 6-31++G(d,p) basis set were employed to elucidate its molecular properties. journaleras.com In this molecule, the trifluoromethyl moiety functions as an electron-withdrawing group, while the bromine atom also influences the electronic distribution. The calculated first hyperpolarizability (β) for this derivative was reported to be 74.44 × 10⁻³² esu. journaleras.com To put this into perspective, this value is considerably larger than that of urea (B33335) (β = 0.3728 × 10⁻³⁰ esu), a widely used reference material in NLO studies, suggesting that substituted bromopyridines have the potential for substantial NLO activity. journaleras.com

To fully map the NLO potential of this compound, dedicated computational studies would be required. Such research would entail the optimization of its molecular geometry and the calculation of its electronic properties, including the polarizability and hyperpolarizability tensors, thereby providing a theoretical framework for its prospective use in NLO devices.

Table of Calculated NLO Properties for a Related Pyridine Derivative

| Compound | Method | Dipole Moment (μ) (D) | First Hyperpolarizability (β) (esu) |

| 5-bromo-2-(trifluoromethyl)pyridine | DFT/B3LYP/6-31++G(d,p) | 3.38 | 74.44 × 10⁻³² |

Data sourced from a computational study on 5-bromo-2-(trifluoromethyl)pyridine. journaleras.com

Molecular Dynamics Simulations for Conformational Landscapes and Interactions (if applicable to broader derivatives research)

Molecular dynamics (MD) simulations represent a sophisticated computational methodology for exploring the dynamic conformational landscapes and intermolecular interactions of molecules. Although specific MD simulations for this compound are not detailed in the current body of literature, the principles of this technique are highly applicable to understanding the behavior of the broader class of bipyridine and methoxyphenyl pyridine derivatives.

In the wider context of research on related derivatives, conformational analyses are frequently conducted by mapping potential energy surfaces. For example, in a study of a ligand synthesized from quinoline (B57606) and pyridine, various torsional angles were systematically rotated ("scanned"), followed by geometry optimization of the remaining molecular structure, to pinpoint stable conformers. mdpi.com This "scan with optimization" strategy facilitates the characterization of the potential energy landscape and the identification of low-energy conformations that are most likely to be populated under ambient conditions.

MD simulations offer a more dynamic and comprehensive view of a molecule's conformational flexibility. By simulating the atomic motions over a specific timescale, researchers can observe transitions between different conformational states and determine their relative populations. These simulations also yield detailed insights into non-covalent interactions, including both intramolecular (e.g., hydrogen bonds) and intermolecular forces, which are essential for understanding how these molecules self-assemble in the solid state or interact with biological macromolecules. mdpi.comnih.gov

Illustratively, MD simulations have been effectively used to investigate the conformational dynamics of intrinsically disordered protein regions upon the binding of small molecules, revealing shifts towards more compact structural ensembles. acs.org Within the domain of materials science, a clear understanding of the conformational preferences of molecules like this compound is crucial for predicting their crystal packing arrangements and, by extension, their bulk properties, including their NLO response. The relative orientation of the methoxyphenyl and bromopyridine units can profoundly impact intermolecular π-π stacking and other non-covalent interactions that govern the macroscopic characteristics of the material.

Consequently, the application of molecular dynamics simulations to this compound and its analogs would furnish invaluable data on their conformational behavior, a key factor underpinning their functionality in diverse fields ranging from materials science to medicinal chemistry.

常见问题

Q. Basic

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.0–8.5 ppm) and methoxy groups (δ ~3.8 ppm). Coupling patterns distinguish substituent positions.

- HRMS : Confirm molecular formula (C₁₂H₁₀BrNO₂, [M+H]⁺ = 280.9974).

- IR : C-Br stretch (~550 cm⁻¹) and C-O-C (methoxy) at ~1250 cm⁻¹ .

Advanced Consideration : Dynamic NMR may detect rotational barriers in the methoxyphenyl group, with coalescence temperatures indicating isomerization energy .

How does the methoxyphenyl substituent influence reactivity in cross-coupling reactions?

Advanced

The electron-donating methoxy group activates the aryl ring for electrophilic substitution but may deactivate the pyridine ring toward nucleophilic attack. Key observations:

- Suzuki Coupling : Higher yields with electron-rich boronic acids due to enhanced transmetallation.

- Competitive Side Reactions : Bromine displacement by strong nucleophiles (e.g., amines) can occur if Pd catalysts are under-optimized. Mitigate by using bulky ligands (XPhos) .

Q. Resolution Strategy :

Use docking simulations (AutoDock Vina) to compare binding affinities of conformers.

Validate with site-directed mutagenesis of receptor residues .

What safety protocols are recommended for handling this compound?

Q. Basic

- PPE : Gloves, lab coat, and goggles.

- Ventilation : Use fume hoods due to potential bromine release during decomposition.

- Storage : Inert atmosphere, away from oxidizers .

Note : Limited ecotoxicity data available; assume persistence and bioaccumulation potential .

How can computational methods optimize derivative synthesis for specific applications?

Q. Advanced

- DFT Calculations : Predict reactivity of bromine toward cross-coupling vs. substitution.

- Retrosynthetic Analysis (Synthia, Reaxys) : Prioritize routes with minimal protecting groups.

- Machine Learning : Train models on similar bromopyridines to predict reaction yields .

What role does this compound play in materials science?

Q. Basic

- Organic Electronics : As a π-conjugated building block for OLEDs or sensors.

- Coordination Polymers : Bromine acts as a ligand for transition metals (e.g., Cu, Pd) .

Advanced Application : Incorporation into metal-organic frameworks (MOFs) for gas adsorption, leveraging its rigid geometry .

How are crystallization conditions optimized for structural analysis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。